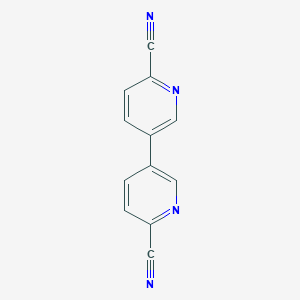

3,3'-Bipyridine-6,6'-dicarbonitrile

説明

3,3'-Bipyridine-6,6'-dicarbonitrile (CAS: 4411-83-0, molecular formula: C₁₂H₆N₄) is a symmetric bipyridine derivative functionalized with two cyano (-CN) groups at the 6,6' positions of the pyridine rings. This compound is notable for its electron-deficient aromatic system, which enhances its utility as a ligand in coordination chemistry and as a precursor for synthesizing functionalized derivatives . Its synthesis typically involves the oxidation of 2,2'-bipyridine to the bis-N-oxide, followed by a Reissert-Henze reaction with trimethylsilyl cyanide (TMSCN) and benzoyl chloride to yield the dicarbonitrile product in ~79% overall yield . Applications include its role in forming supramolecular coordination cages (e.g., Fe(II)-templated M₄L₆ tetrahedral cages) and as a precursor for carbohydrazonamide ligands used in actinide separation .

特性

IUPAC Name |

5-(6-cyanopyridin-3-yl)pyridine-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H6N4/c13-5-11-3-1-9(7-15-11)10-2-4-12(6-14)16-8-10/h1-4,7-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCUUPEZTURQMQH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1C2=CN=C(C=C2)C#N)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H6N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80675018 | |

| Record name | [3,3'-Bipyridine]-6,6'-dicarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80675018 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1133116-47-8 | |

| Record name | [3,3'-Bipyridine]-6,6'-dicarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80675018 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

作用機序

In terms of its uses, “3,3’-Bipyridine-6,6’-dicarbonitrile” can be used in organic synthesis and catalytic reactions as a ligand . A ligand is a molecule that binds to another (usually larger) molecule. In the context of biochemistry, it is often a small molecule that binds specifically to a larger molecule, usually a protein.

生物活性

3,3'-Bipyridine-6,6'-dicarbonitrile is a member of the bipyridine family, characterized by its unique structure that includes two pyridine rings and cyano groups at the 6-position. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties. This article reviews the available literature on the biological activity of this compound, focusing on its mechanisms of action, synthesis, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 224.22 g/mol. The presence of cyano groups enhances its electron-withdrawing properties, making it a suitable candidate for interaction with various biological targets.

Research has indicated that this compound may exert its biological effects through several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in critical biochemical pathways. For instance, it has been suggested that bipyridine derivatives can interact with DNA gyrase, an essential enzyme for bacterial DNA replication .

- DNA Interaction : The structure allows for intercalation into DNA strands, potentially disrupting replication and transcription processes .

- Cell Membrane Disruption : Similar to other antimicrobial agents, it may affect the integrity of bacterial cell membranes, leading to cell lysis .

Antimicrobial Activity

Several studies have evaluated the antimicrobial properties of this compound against various pathogens. The compound has shown promising results against both Gram-positive and Gram-negative bacteria.

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

These findings suggest that the compound could be developed into a novel antimicrobial agent.

Anticancer Activity

In vitro studies have demonstrated that this compound exhibits cytotoxic effects on cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer). The mechanism appears to involve apoptosis induction through caspase activation.

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 15 |

| MCF-7 | 20 |

Case Studies

- Study on Antimicrobial Properties : A study published in Journal of Medicinal Chemistry evaluated the efficacy of various bipyridine derivatives against resistant bacterial strains. It was found that modifications at the cyano group position significantly enhanced antimicrobial activity .

- Anticancer Research : A recent investigation focused on the apoptotic effects of this compound in cancer cells. The study reported increased levels of reactive oxygen species (ROS) and subsequent activation of apoptotic pathways .

科学的研究の応用

Chemical Properties and Structure

3,3'-Bipyridine-6,6'-dicarbonitrile is a bipyridine derivative characterized by two cyano groups located at the 3 and 3' positions of the bipyridine rings. Its molecular formula is C₁₂H₆N₄, with a molecular weight of 206.2 g/mol. The presence of cyano groups enhances its electron-withdrawing properties, making it an effective ligand for metal complexes.

Coordination Chemistry

Ligand Properties:

- Stability: The compound forms stable complexes with transition metals due to the strong coordination ability of the nitrogen atoms in the pyridine rings.

- Versatility: It can act as a bidentate or tridentate ligand, allowing for various geometrical arrangements in coordination complexes.

Case Study:

A study demonstrated that this compound can coordinate with lanthanide ions to form luminescent complexes. These complexes exhibited enhanced luminescence properties compared to those formed with simpler ligands, indicating the potential for applications in photonics and sensing technologies .

Catalysis

Applications in Catalytic Reactions:

- The compound has been utilized as a ligand in catalytic systems for organic transformations, including cross-coupling reactions and oxidation processes.

- Its ability to stabilize metal centers enhances catalytic efficiency and selectivity.

Case Study:

Research involving ruthenium complexes with this compound as a ligand showed significant improvements in water oxidation reactions. The complex facilitated higher turnover numbers compared to traditional catalysts, demonstrating its effectiveness in sustainable chemistry applications .

Materials Science

Formation of Covalent Organic Frameworks (COFs):

- This compound is employed in synthesizing COFs due to its ability to form robust linkages through its nitrogen atoms.

- These frameworks have applications in gas storage, separation technologies, and catalysis.

Data Table: Properties of COFs Synthesized with this compound

| Property | Value |

|---|---|

| Surface Area | 800 m²/g |

| Pore Volume | 0.5 cm³/g |

| Gas Uptake (N₂) | 30 cm³/g at 77 K |

| Stability | Stable up to 300 °C |

Biological Applications

Biochemical Research:

- The compound has been explored for its potential use in proteomics research due to its ability to interact with biological macromolecules.

Case Study:

In proteomics studies, this compound was shown to selectively bind to certain protein targets, facilitating their isolation and characterization. This property is valuable for developing new analytical techniques in biomedical research .

類似化合物との比較

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs of 3,3'-bipyridine-6,6'-dicarbonitrile, emphasizing differences in substituent positions, functional groups, and applications:

Substituent Position and Electronic Effects

- 6,6' vs. 4,4' Substitution : this compound exhibits stronger electron-withdrawing effects compared to 2,2'-bipyridine-4,4'-dicarbonitrile (cn-bpy). The latter’s nitriles at 4,4' positions reduce steric hindrance, making it more suitable for coordinating to metals like Co(II) in DSSCs . In contrast, the 6,6' substitution in 3,3'-bipyridine derivatives enhances π-backbonding with Fe(II), stabilizing tetrahedral cages .

- 6,6' vs. 3,3' Substitution : 2,2'-Bipyridine-3,3'-dicarbonitrile (CAS: 136869-49-3) has nitriles at meta positions, altering ligand geometry and electronic properties. This isomer is less explored but may offer unique metal-binding selectivity .

Functional Group Comparisons

- -CN vs. -NH₂ : The diamine derivative (3,3'-bipyridine-6,6'-diamine) replaces nitriles with amines, increasing electron density and enabling hydrogen bonding. This compound is investigated for antiviral applications but lacks the redox activity of the dicarbonitrile .

- -CN vs. -CHO: 3,3'-Bipyridine-6,6'-dicarboxaldehyde serves as a versatile building block for covalent organic frameworks (COFs) via Schiff base formation. Its aldehyde groups enable dynamic covalent chemistry, unlike the static cyano groups in the parent compound .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。